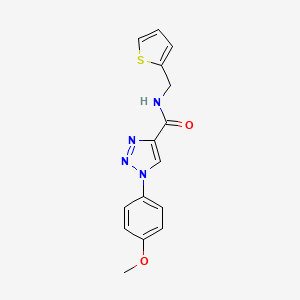![molecular formula C17H13FN6S B2427227 3-(2-Fluorbenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin CAS No. 924741-89-9](/img/structure/B2427227.png)
3-(2-Fluorbenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C17H13FN6S and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung hat vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Sie wurde auf ihre antiproliferativen Aktivitäten gegen fünf menschliche Krebszelllinien getestet . Dies deutet darauf hin, dass sie möglicherweise zur Entwicklung neuer Antitumormedikamente eingesetzt werden könnte.
Anti-Magenkrebs-Effekt
Um den Anti-Magenkrebs-Effekt von [1,2,3]Triazolo[4,5-d]pyrimidin-Derivaten (1,2,3-TPD) vorherzusagen, wurden quantitative Struktur-Aktivitäts-Beziehungsstudien (QSAR) durchgeführt . Dies deutet darauf hin, dass diese Verbindung möglicherweise zur Entwicklung neuer Medikamente gegen Magenkrebs eingesetzt werden könnte.
Antiproliferationswirkung
Die Verbindung wurde auf ihre Antiproliferationswirkung hin untersucht . Dies deutet darauf hin, dass sie möglicherweise zur Entwicklung neuer Medikamente eingesetzt werden könnte, die das Wachstum von Zellen hemmen.
Biologische Bewertung
Die Verbindung wurde bei der Synthese und biologischen Bewertung neuer Ringsysteme verwendet . Dies deutet darauf hin, dass sie möglicherweise zur Entwicklung neuer Medikamente mit neuartigen Wirkmechanismen eingesetzt werden könnte.
Medikamentenentwicklung
Die strukturelle Ähnlichkeit vieler Medikamente mit DNA-Basen wie Adenin und Guanin ist ein Schlüsselfaktor, um ihre Wirksamkeit zu erklären . Diese Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit mit diesen Basen möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden.
Wirkmechanismus
Target of Action
It’s worth noting that triazolopyrimidine derivatives have been studied for their potential biological activities .
Mode of Action
Triazolopyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple targets .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
Compounds with similar structures have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6S/c18-14-7-2-1-5-12(14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-6-3-4-8-19-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIPQVGQFVJVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2427146.png)
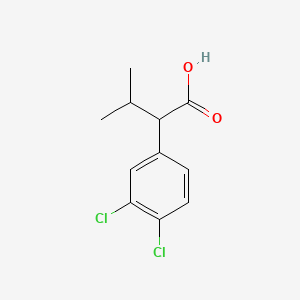
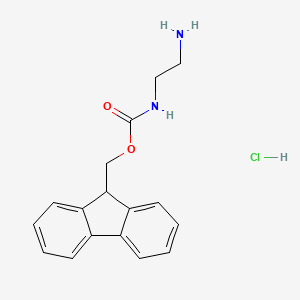
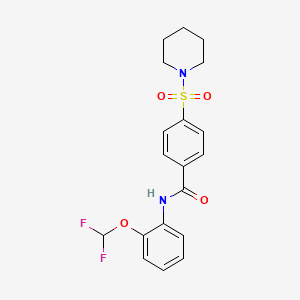
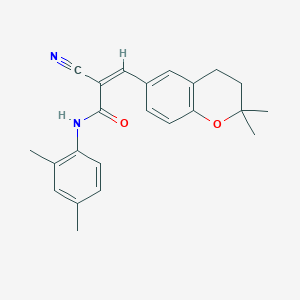
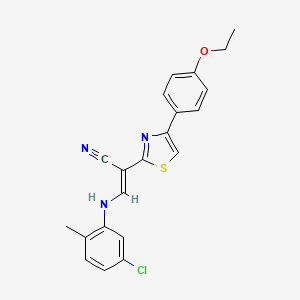
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)
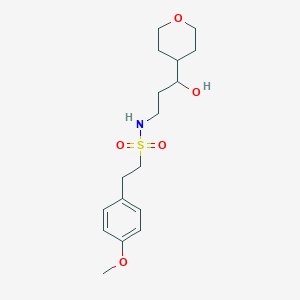
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2427165.png)
